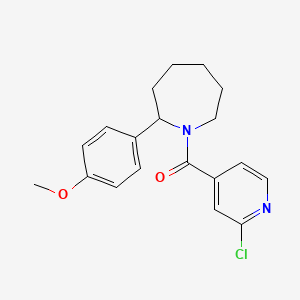
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane is a chemical compound that has been extensively researched for its potential use in scientific research. It is a member of the azepane family, which is known for its diverse range of biological activities. The compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. The compound has been found to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane has been found to exhibit a variety of biochemical and physiological effects. In addition to its neuroprotective properties, the compound has been found to have anti-inflammatory and antioxidant effects. It may also have a role in regulating glucose metabolism and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane in lab experiments is its ability to cross the blood-brain barrier, allowing for the study of its effects on the central nervous system. However, the compound may have limitations in terms of its specificity and selectivity for certain neurotransmitter receptors.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane. One area of interest is its use in the development of new therapies for neurological disorders. Another potential direction is the study of its effects on other physiological systems, such as the cardiovascular system or the immune system. Additionally, further research may be needed to fully elucidate the compound's mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane involves a multi-step process that begins with the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. This intermediate is then reacted with 4-methoxyphenylmagnesium bromide to form the corresponding ketone. The final step involves the reduction of the ketone using sodium borohydride to produce the desired azepane compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to exhibit neuroprotective properties and may help to prevent the loss of neurons in the brain.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-8-6-14(7-9-16)17-5-3-2-4-12-22(17)19(23)15-10-11-21-18(20)13-15/h6-11,13,17H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZRDBFEPFATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

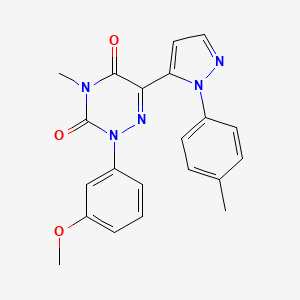
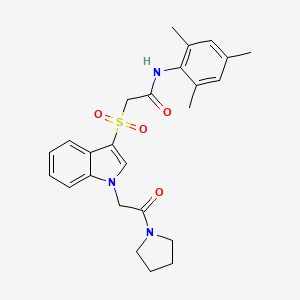


![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)

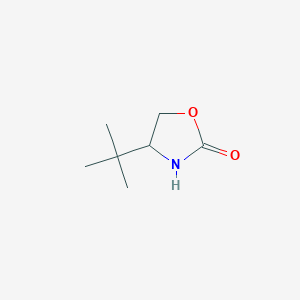

![3-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2549324.png)
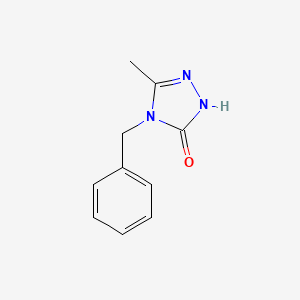
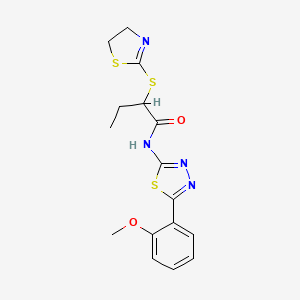
![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)
![2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2549331.png)
